3-Tert-butyl-4-ethylphenol, also known as 2,6-di-tert-butyl-4-ethylphenol, is an organic compound with the molecular formula and a molecular weight of approximately 234.37 g/mol. It is classified as a phenolic compound due to the presence of a hydroxyl group attached to an aromatic ring. This compound is primarily used in various industrial applications, including as an antioxidant in plastics and rubber products.
3-Tert-butyl-4-ethylphenol is synthesized from readily available organic precursors. It falls under the category of phenolic antioxidants, which are crucial in preventing oxidative degradation in materials. Its CAS registry number is 4130-42-1, and it is recognized by various chemical databases including the National Institute of Standards and Technology (NIST) and the Chemical Entities of Biological Interest (ChEBI) database .
The synthesis of 3-tert-butyl-4-ethylphenol can be achieved through several methods, including:
The molecular structure of 3-tert-butyl-4-ethylphenol features a phenolic ring substituted with a tert-butyl group at the ortho position (position 2) and an ethyl group at the para position (position 4). The structural formula can be represented as follows:
The compound has a melting point of approximately 27°C and a boiling point around 248°C . The chemical structure can be visualized using standard molecular modeling software or databases like NIST.
3-Tert-butyl-4-ethylphenol participates in several chemical reactions typical for phenolic compounds, including:
In practical applications, its antioxidant properties are exploited in stabilizing polymers against thermal degradation and oxidative stress during processing.
The mechanism of action for 3-tert-butyl-4-ethylphenol as an antioxidant involves the donation of hydrogen atoms from its hydroxyl group. This process terminates free radical chain reactions that could lead to polymer degradation. The compound effectively scavenges free radicals generated during oxidative stress, thus preserving the integrity of materials .
3-Tert-butyl-4-ethylphenol is primarily utilized in:
The tert-butylation of phenolic substrates represents a cornerstone in synthesizing 3-tert-butyl-4-ethylphenol. Friedel-Crafts alkylation using ionic liquid catalysts has emerged as a high-efficiency approach. The ionic liquid 1H-imidazole-1-acetic acid tosilate ([HIMA]OTs) enables phenol alkylation with tert-butyl alcohol at 70°C, achieving >99% conversion and 86% selectivity toward 4-tert-butylphenol—a key precursor for subsequent ethylation [5]. This catalyst operates *via Brønsted acid-mediated carbocation generation from tert-butyl alcohol, which electrophilically attacks the phenol’s ortho/para positions. The ionic liquid’s recyclability (>5 cycles with <5% activity loss) underscores its industrial viability [5].
Alternative catalysts include sulfuric acid in ethyl acetate, though regioselectivity remains challenging. Under optimized conditions (20°C, 4h), this system yields 3-tert-butylphenol (75% selectivity), minimizing di-alkylated byproducts [7].
Table 1: Performance of Catalysts in Phenol tert-Butylation
Catalyst | Temperature (°C) | Conversion (%) | Selectivity (4-TBP:2-TBP) | Byproducts |
---|---|---|---|---|
[HIMA]OTs (10 mol%) | 70 | >99 | 86:14 | <1% 2,4-DTBP |
H₂SO₄ (Ethyl acetate) | 20 | 95 | 25:75 | 5% 2,4-DTBP |
Grignard reagents (R-MgX) facilitate tert-butyl group installation via ether intermediates. For example, 3-bromophenol reacts with methylmagnesium bromide (CH₃MgBr) to form the corresponding Grignard species, which subsequently couples with tert-butyl halides (e.g., tert-butyl chloride) under anhydrous tetrahydrofuran (THF) to yield 3-tert-butylphenyl ethyl ether [1]. Hydrolysis of this ether under acidic conditions (H₂SO₄, reflux) then furnishes 3-tert-butylphenol [1].
Notably, magnesium-activated reactions are critical for halogen exchange. In synthesizing 3,4,5-trifluorophenyl tert-butyl ether, 5-bromo-1,2,3-trifluorobenzene and magnesium form a Grignard reagent in THF, followed by reaction with di-tert-butyl dicarbonate to introduce the tert-butoxy group [2]. This method avoids direct phenol alkylation challenges, though it requires stringent anhydrous conditions.
Solvent polarity dictates reaction efficiency and byproduct profiles in phenolic alkylations. Etherifications catalyzed by Amberlyst™ 35 resin exhibit zero-order kinetics in aprotic solvents like toluene, where diffusion limitations are minimized. In contrast, protic solvents (e.g., ethanol) decrease the reaction rate by 40% due to competitive adsorption on active sites [3].
For tert-butylation using ionic liquids, solvent-free systems are optimal, as solvents dilute the catalyst’s acidic strength. Kinetic studies confirm a positive ΔS* (+68 J/mol·K) and negative ΔG, indicating spontaneous alkylation [5]. The exothermic nature (ΔH >0) necessitates temperature control to prevent thermal runaway [3].
Table 2: Solvent Effects on Alkylation Kinetics
Solvent | Polarity (Dielectric Constant) | Reaction Rate (mmol·g⁻¹·h⁻¹) | Byproduct Formation |
---|---|---|---|
Toluene | 2.4 | 12.5 | Low (3%) |
Ethanol | 24.3 | 7.4 | Moderate (8%) |
Hexane | 1.9 | 14.2 | Very Low (1.5%) |
Solvent-Free | - | 18.9 | Low (2%) |
Introducing the ethyl group at the phenol’s 4-position relies on diazotization-hydrolysis of aminophenol precursors. 3-tert-Butylaniline undergoes diazotization using sodium nitrite (NaNO₂) in sulfuric acid at 0–5°C, forming a diazonium salt intermediate. Subsequent hydrolysis in warm water (50°C) replaces the diazo group with hydroxyl, yielding 3-tert-butyl-4-hydroxyphenol [7].
Ethylation then proceeds via nitration-reduction:
Table 3: Key Parameters in Diazotization-Ethylation
Step | Optimal Conditions | Yield (%) | Critical Controls |
---|---|---|---|
Nitration | HNO₃ (20%), 30°C, 2h | 82 | Temperature (<35°C) |
Reduction | H₂ (50 psi), Raney Ni, 80°C | 91 | Catalyst activity |
Diazotization/Ethylation | NaNO₂, H₂SO₄, 0°C; then ZnEt₂ | 75 | Diazonium stability, stoichiometry |
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